molecular formula C4H3BrO4 B1623648 Bromomaleic acid CAS No. 584-99-6

Bromomaleic acid

Cat. No. B1623648
CAS RN: 584-99-6
M. Wt: 194.97 g/mol
InChI Key: SOWPGKJPEXNMCS-OWOJBTEDSA-N
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Description

Bromomaleic acid is a chemical compound with the linear formula C4H3BrO4 . It has a molecular weight of 194.97 . It contains a total of 11 bonds, including 8 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 2 aliphatic carboxylic acids, and 2 hydroxyl groups .


Molecular Structure Analysis

Bromomaleic acid has two geometrically different carboxyl groups. One of these groups has delocalized C—O bonds and is essentially coplanar with the olefinic bond plane, whereas the other has a localized C=O bond .


Physical And Chemical Properties Analysis

Physical properties of matter include characteristics such as mass, color, and volume, which can be measured without changing the composition of the sample . Chemical properties describe the characteristic ability of a substance to react to form new substances . Specific physical and chemical properties of Bromomaleic acid are not provided in the search results.

Scientific Research Applications

1. Bioconjugate Cleavage in Mammalian Cells

Bromomaleimides, including bromomaleic acid derivatives, have been shown to act as scaffolds for the assembly of biomolecules. In a study, bromomaleimide-linked bioconjugates were demonstrated to cleave in the cytoplasm of mammalian cells. This discovery has potential applications in medical and academic fields, such as targeted therapeutics and protein cargo delivery, due to its ability to release cargo once internalized into the cytoplasm (Moody et al., 2011).

2. Synthesis and Application in Polymers

Bromomaleic acid derivatives have been utilized in the synthesis of polymaleic acid in water. This study evaluated its scale inhibitory action, highlighting its potential use in industrial applications such as desalination systems and water treatment (Liu Guo-liang, 2004).

3. Chemical Reactions and Aromaticity Transposition

In a study on the interaction between furan-allylamines and bromomaleic anhydride, a four-step reaction sequence was observed. This sequence involves N-acylation, Diels–Alder reaction, and aromaticity transposition from the furan to the cyclohexane ring. Such chemical reactions have implications for synthetic chemistry and pharmaceutical research (Alekseeva et al., 2020).

4. Antimalarial Drug Mechanism Study

Bromomaleic acid derivatives were used in a study to explore the mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum. This research provided insights into how these drugs interfere with the crystallization of heme, a key process in the malaria parasite's life cycle (Kapishnikov et al., 2019).

Safety and Hazards

While specific safety and hazard information for Bromomaleic acid is not available in the search results, it’s important to handle all chemical substances with care. This includes not breathing vapors or spray mist, avoiding contact with eyes, skin, or clothing, and not ingesting the substance .

properties

IUPAC Name

(E)-2-bromobut-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWPGKJPEXNMCS-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\C(=O)O)/Br)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878713
Record name (2E)-2-Bromo-2-butenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromomaleic acid

CAS RN

584-99-6
Record name Bromomaleic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=584-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 227869
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC227869
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-2-Bromo-2-butenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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